![molecular formula C14H19FN2O3S B1439244 4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1172262-16-6](/img/structure/B1439244.png)
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Overview
Description
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (4-Fluoro-3-methylphenylsulfonyloxa-diazaspirodecane, or FMSOD) is an organosulfur compound with a unique chemical structure. It is composed of an oxygen-containing ring structure containing four carbon atoms, a sulfur atom, and a nitrogen atom. FMSOD is a versatile compound that has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
Anticonvulsant Activity
One significant area of research involving similar diazaspiro decane derivatives focuses on their potential as anticonvulsant agents. For instance, novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives have been synthesized and evaluated for their anticonvulsant activity. The study found that several compounds in this series exhibited significant protective effects against seizures, comparable to the standard drug phenytoin. This research highlights the structure-activity relationship and potential therapeutic applications of these compounds in treating seizures (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Supramolecular Chemistry
Another area of application for compounds structurally related to the one is in the study of supramolecular chemistry. Research on spirohydantoin-based model compounds, including those with fluorination, has quantitatively assessed intermolecular interactions and their effects in crystal structures. Such studies are crucial for understanding how modifications at the molecular level, such as fluorination, can influence supramolecular assembly and interactions, potentially leading to novel material designs (Simić et al., 2021).
Hypoglycemic Activity
Research has also explored the hypoglycemic potential of spiroimidazolidine-2,4-diones. A study synthesizing compounds from methylcyclohexanones investigated their in-vivo hypoglycemic activity, finding that some derivatives exhibited excellent activity. This indicates the potential of these compounds for treating conditions like diabetes, showcasing the versatility and therapeutic relevance of the spiro compound family (Iqbal et al., 2012).
Material Science Applications
Furthermore, diazaspiro[4.5]decane derivatives have been explored for their potential in material science, specifically in the development of sulfonated block copolymers for fuel-cell applications. These studies demonstrate how the structural features of such compounds can be leveraged to enhance the properties of polymers for specific applications, such as improving proton conductivity in fuel cells (Bae, Miyatake, & Watanabe, 2009).
properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-11-10-12(2-3-13(11)15)21(18,19)17-8-9-20-14(17)4-6-16-7-5-14/h2-3,10,16H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUHWDSGBVEGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCNCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



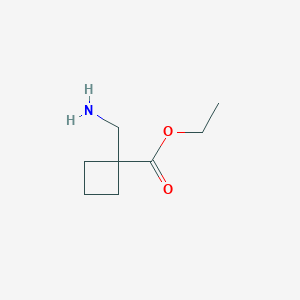
![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)
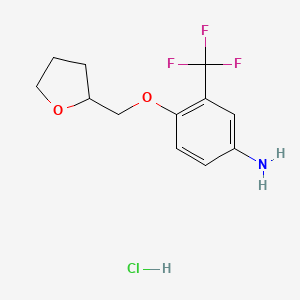
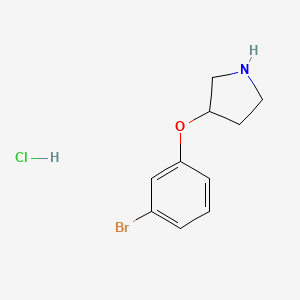

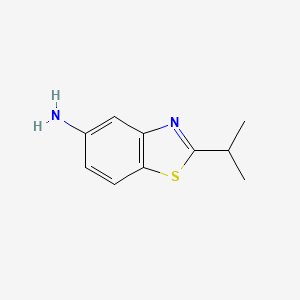
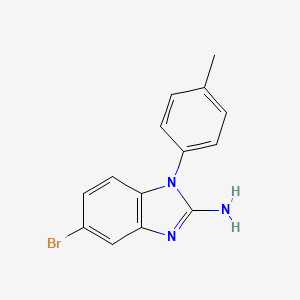
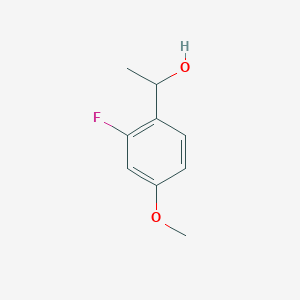
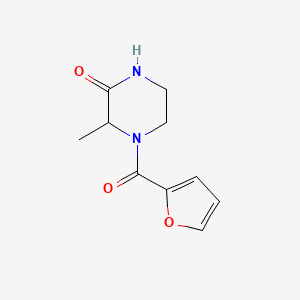
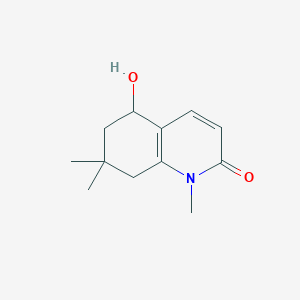
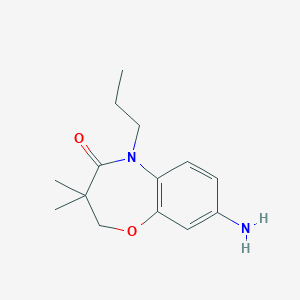

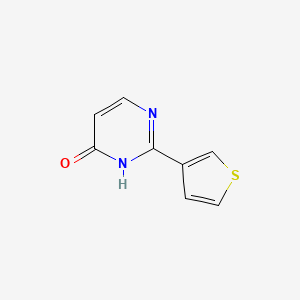
![N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine](/img/structure/B1439184.png)